Methyl 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-({[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-({[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the benzyloxy-ethoxyphenyl intermediate:
Amination reaction: The intermediate is then reacted with an appropriate amine to introduce the amino group.
Coupling with morpholine: The final step involves coupling the intermediate with morpholine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-({[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
METHYL 5-({[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 5-({[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-({[4-(BENZYLOXY)-3-HYDROXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
METHYL 5-({[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of both benzyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C28H32N2O5 |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
methyl 5-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C28H32N2O5/c1-3-34-27-17-22(9-12-26(27)35-20-21-7-5-4-6-8-21)19-29-23-10-11-25(24(18-23)28(31)32-2)30-13-15-33-16-14-30/h4-12,17-18,29H,3,13-16,19-20H2,1-2H3 |
InChI Key |
VJLJYTQIYWZHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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